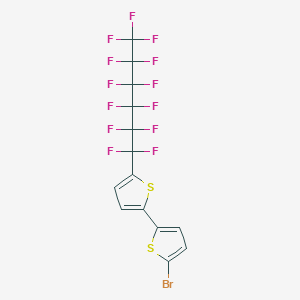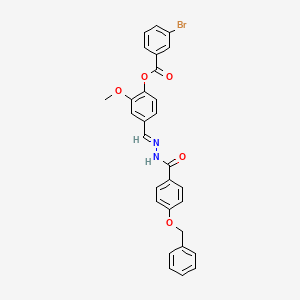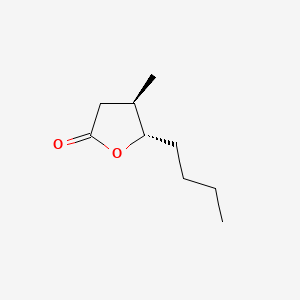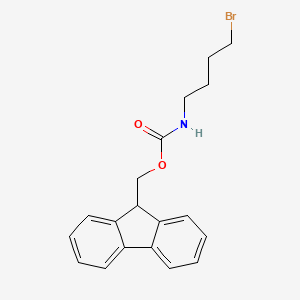
(9H-Fluoren-9-yl)methyl (4-bromobutyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl (4-bromobutyl)carbamate is a chemical compound with the molecular formula C19H20BrNO2 It is a derivative of fluorenylmethyl carbamate, where the fluorenyl group is attached to a 4-bromobutyl chain via a carbamate linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (4-bromobutyl)carbamate typically involves the reaction of (9H-Fluoren-9-yl)methyl chloroformate with 4-bromobutylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methyl (4-bromobutyl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobutyl chain can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Hydrolysis: The carbamate linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and fluorenylmethyl alcohol.
Oxidation and Reduction: The fluorenyl group can undergo oxidation or reduction reactions, although these are less common for this compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, or primary amines. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products
Substitution Reactions: The major products are the substituted derivatives of this compound.
Hydrolysis: The major products are (9H-Fluoren-9-yl)methyl alcohol and 4-bromobutylamine.
Oxidation and Reduction: The products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(9H-Fluoren-9-yl)methyl (4-bromobutyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of enzyme inhibition and protein modification due to its reactive bromobutyl group.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl (4-bromobutyl)carbamate involves its ability to react with nucleophiles. The bromobutyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in modifying proteins and other biomolecules, allowing researchers to study the effects of these modifications on biological function.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9H-Fluoren-9-yl)methyl (4-aminobutyl)carbamate: Similar structure but with an amino group instead of a bromine atom.
(9H-Fluoren-9-yl)methyl (4-hydroxybutyl)carbamate: Contains a hydroxyl group instead of a bromine atom.
(9H-Fluoren-9-yl)methyl (4-methylbutyl)carbamate: Contains a methyl group instead of a bromine atom.
Uniqueness
(9H-Fluoren-9-yl)methyl (4-bromobutyl)carbamate is unique due to its reactive bromobutyl group, which allows it to participate in a wide range of chemical reactions. This reactivity makes it particularly useful in synthetic chemistry and biological research, where it can be used to modify and study various biomolecules.
Propriétés
Formule moléculaire |
C19H20BrNO2 |
|---|---|
Poids moléculaire |
374.3 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl N-(4-bromobutyl)carbamate |
InChI |
InChI=1S/C19H20BrNO2/c20-11-5-6-12-21-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18H,5-6,11-13H2,(H,21,22) |
Clé InChI |
JARHDILDILQUOS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-Bis[bis(diethylamino)phosphino]ferrocene](/img/structure/B12055777.png)
![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-naphthalen-1-ylmethylidene]acetohydrazide](/img/structure/B12055779.png)
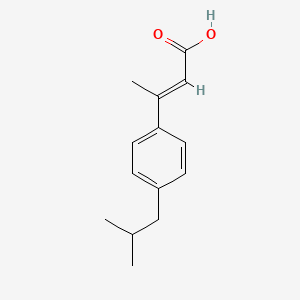
![(3aS,7aS)-1,3-bis[(4-bromophenyl)methyl]-2-[(Z)-but-2-enyl]-2-chloro-3a,4,5,6,7,7a-hexahydrobenzo[d][1,3,2]diazasilole](/img/structure/B12055781.png)

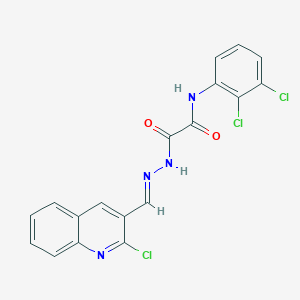
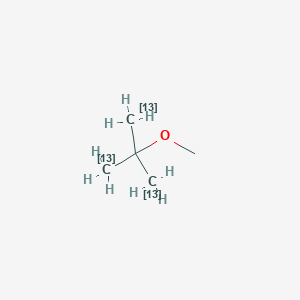
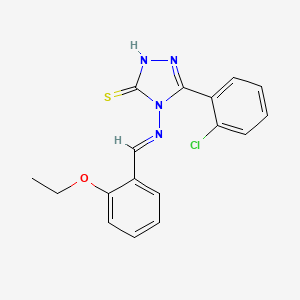
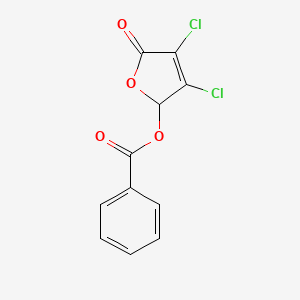

![(1S,2S,4S,5S,7R,8R,9S,11S)-8-hydroxy-1-methyl-7-propan-2-yl-3,6,10,16-tetraoxaheptacyclo[11.7.0.02,4.02,9.05,7.09,11.014,18]icos-14(18)-en-17-one](/img/structure/B12055828.png)
